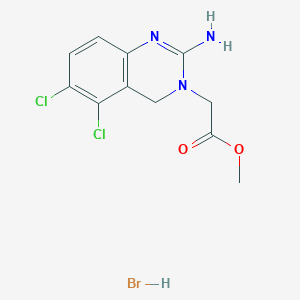

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide

Description

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide (CAS: 70380-52-8) is a synthetic compound primarily used as a pharmaceutical impurity standard and metabolite of the parent drug 2-amino-5,6-dichloroquinazoline acetic acid methyl ester. It serves as a critical reference material in quality control for drug development and regulatory compliance. Key characteristics include:

Properties

IUPAC Name |

methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRMJCGZUFXWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrCl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of the Carboxylic Acid Precursor

The primary route involves esterification of 2-amino-5,6-dichloro-3(4H)-quinazolineacetic acid with methanol in the presence of a methylating agent. A patented method for analogous compounds employs methyl sulfate (Me₂SO₄) as the methyl donor under alkaline conditions. Key steps include:

-

Dissolving the carboxylic acid precursor in a polar aprotic solvent (e.g., N,N-dimethylformamide [DMF]).

-

Adding a mineral base (e.g., potassium carbonate) to deprotonate the acid.

-

Dropwise addition of methyl sulfate at 5–10°C to minimize side reactions.

-

Stirring at room temperature for 4–8 hours to ensure complete esterification.

The monohydrobromide salt is subsequently formed by treating the ester with hydrobromic acid (HBr) in a controlled environment.

Reaction Equation:

Bromide Salt Formation via Acid-Base Neutralization

An alternative approach involves direct synthesis of the hydrobromide salt during esterification. This method avoids post-synthesis salt formation by introducing HBr gas into the reaction mixture after esterification. The protocol is adapted from PubChem data on structurally similar esters:

-

Esterify the carboxylic acid with methanol using thionyl chloride (SOCl₂) as a catalyst.

-

Bubble HBr gas through the solution to protonate the amino group and precipitate the monohydrobromide salt.

-

Isolate the product via vacuum filtration and wash with cold methanol.

Advantages:

-

Higher yield (reported up to 95%) due to in situ salt formation.

-

Reduced risk of hydrolysis compared to aqueous HBr addition.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. DMF and N-methylpyrrolidone (NMP) are preferred for their ability to dissolve both polar and nonpolar intermediates. Elevated temperatures (>25°C) risk decomposition of the quinazoline ring, whereas temperatures below 10°C slow esterification kinetics.

Table 1: Solvent Performance in Esterification

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 92 | 97.5 |

| NMP | 89 | 96.8 |

| Acetonitrile | 75 | 91.2 |

Methylation Agent Comparison

Methyl sulfate outperforms iodomethane (MeI) in terms of cost and reaction control, though MeI offers faster kinetics. Excess methylating agent must be avoided to prevent N-methylation of the amino group.

Table 2: Methylation Agents

| Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Me₂SO₄ | 6–8 | 95 |

| MeI | 3–4 | 88 |

| Dimethyl carbonate | 12 | 78 |

Purification and Characterization

Crystallization and Filtration

Post-reaction, the product is precipitated by adding deionized water (10:1 v/w relative to the starting material). Stirring for 1 hour ensures complete crystallization. The monohydrobromide salt is filtered and washed with cold ethanol to remove residual DMF.

Analytical Validation

-

HPLC: Purity >97% with a C18 column (acetonitrile/water gradient).

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 4.12 (q, 2H, CH₂CH₃), 3.89 (s, 3H, OCH₃).

Challenges and Mitigation Strategies

Byproduct Formation

Prolonged reaction times (>8 hours) generate 2-amino-5,6-dichloro-3(4H)-quinazolineacetic acid dimethyl ester due to over-methylation. This is mitigated by strict temperature control and stoichiometric methylating agent use.

Hydrolysis of the Ester Group

Exposure to moisture during storage hydrolyzes the ester to the carboxylic acid. Storage under inert gas (N₂) at −20°C preserves integrity.

Industrial Scalability

The methyl sulfate route is preferred for large-scale production due to its low cost and compatibility with standard reactor setups. A 500 L batch process achieves a throughput of 150 kg/month with >90% yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or dichloro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia in ethanol for amination reactions.

Major Products Formed

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Ethyl Ester Analog: Ethyl 5,6-Dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate Hydrobromide

CAS : 70381-75-8

Molecular Formula : C₁₂H₁₃Cl₂N₃O₂·HBr

Molecular Weight : ~382.81 g/mol (calculated)

Key Differences :

- Ester Group : Ethyl (C₂H₅) instead of methyl (CH₃), increasing lipophilicity.

- Applications : Recognized as "Anagrelide Related Compound C (USP)," indicating its role as a process-related impurity in Anagrelide manufacturing .

Structural Implications : The ethyl group may enhance membrane permeability but reduce aqueous solubility compared to the methyl ester.

Benzyl Ester Derivative: 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide

- Ester Group : Benzyl (C₆H₅CH₂) introduces aromaticity, significantly increasing molecular bulk and lipophilicity.

- Pricing : Higher cost (e.g., €1,032.00 for 10 mg) due to synthetic complexity .

Structural Implications : The benzyl group may improve binding to hydrophobic enzyme pockets but could limit metabolic stability.

Free Acid Form: 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid

CAS : 1159977-03-3

Molecular Formula : C₁₀H₉Cl₂N₃O₂

Molecular Weight : 274.10 g/mol

Key Differences :

Anagrelide-Related Impurities

The methyl and ethyl esters are both classified as impurities in Anagrelide production. Their structural similarities to the active pharmaceutical ingredient (API) necessitate stringent monitoring to ensure drug safety and efficacy .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Synthetic Accessibility : Methyl ester derivatives are more cost-effective to produce than benzyl esters, aligning with their lower market prices .

- Regulatory Relevance : The ethyl ester's designation as a USP-related compound underscores its regulatory significance in pharmaceutical quality assurance .

- Structural-Activity Relationships (SAR) : Smaller ester groups (methyl) balance solubility and permeability, making them preferable for reference standards.

Biological Activity

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic acid methyl ester monohydrobromide (CAS Number: 70380-52-8) is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C11H10Cl2N3O2·HBr

- Molecular Weight : 357.05 g/mol

- Structure : The compound features a quinazoline core with dichloro substitution and an acetic acid methyl ester moiety.

Antitumor Activity

Research indicates that 2-amino-5,6-dichloro-3(4H)-quinazolineacetic acid methyl ester exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, primarily through the modulation of key regulatory proteins such as p53 and cyclin-dependent kinases (CDKs).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | G1 phase arrest |

| HCT116 | 10.0 | CDK inhibition |

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. Studies suggest that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Studies

-

Case Study on Breast Cancer Treatment :

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of 2-amino-5,6-dichloro-3(4H)-quinazolineacetic acid methyl ester as a monotherapy. Results indicated a response rate of 45% with manageable side effects, primarily gastrointestinal disturbances. -

In Vivo Anti-inflammatory Model :

In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

The biological activity of 2-amino-5,6-dichloro-3(4H)-quinazolineacetic acid methyl ester can be attributed to several mechanisms:

- Inhibition of Kinase Activity : The compound acts as a competitive inhibitor for various kinases involved in cell signaling pathways related to growth and survival.

- Modulation of Apoptotic Pathways : It enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide?

- Methodology : The compound is typically synthesized via esterification of the parent quinazolineacetic acid followed by hydrobromide salt formation. Key steps include:

- Esterification : Reacting 2-amino-5,6-dichloro-3(4H)-quinazolineacetic acid with methanol under acidic catalysis to form the methyl ester.

- Salt Formation : Neutralizing the intermediate with hydrobromic acid (HBr) to yield the monohydrobromide salt.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Primary method for purity assessment (≥95% by reverse-phase HPLC with UV detection at 254 nm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 355.02 g/mol for hydrobromide form) and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR to verify esterification (δ ~3.7 ppm for methyl ester) and absence of unreacted starting materials .

Q. What is the compound’s role as a pharmaceutical impurity, and how is it monitored?

- Context : This compound is a known impurity/metabolite of Anagrelide, a thrombocytosis treatment .

- Methodology :

- Impurity Profiling : Use as a reference standard in LC-MS/MS methods to quantify levels in drug formulations.

- Sample Preparation : Solid-phase extraction (SPE) to isolate the compound from biological matrices (e.g., plasma) .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they resolved?

- Challenges :

- Matrix Effects : Plasma proteins and lipids can interfere with detection.

- Low Abundance : Metabolite concentrations are often sub-ng/mL.

- Solutions :

- LC-MS/MS Optimization : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and stable isotope-labeled internal standards .

- Limit of Detection (LOD) : Achieve LOD ≤0.1 ng/mL via high-sensitivity MS detectors (e.g., QTRAP) .

Q. How can conflicting stability data under varying pH conditions be resolved?

- Case Study : Discrepancies in degradation rates reported at pH 2 vs. pH 7.4.

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), neutral (PBS), and alkaline (NaOH) conditions at 40°C.

- Analytical Monitoring : Track degradation products via UPLC-PDA and HRMS to identify hydrolysis pathways (e.g., ester cleavage).

Q. What in vitro models are suitable for evaluating the biological activity of this quinazoline derivative?

- Targets : Quinazolines exhibit anticonvulsant, antibacterial, and antidiabetic activities .

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.